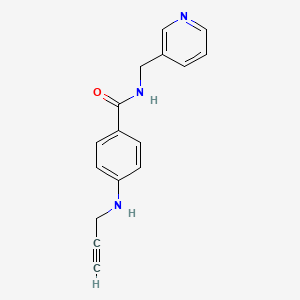
4-(プロプ-2-イン-1-イルアミノ)-N-(ピリジン-3-イルメチル)ベンズアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(prop-2-ynylamino)-N-(pyridin-3-ylmethyl)benzamide is an organic compound that features a benzamide core substituted with a prop-2-ynylamino group and a pyridin-3-ylmethyl group
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes, particularly those involving amide or pyridine-containing compounds.
Medicine: The compound may have potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(prop-2-ynylamino)-N-(pyridin-3-ylmethyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-aminobenzoic acid with an appropriate acylating agent, such as benzoyl chloride, under basic conditions.
Introduction of the Prop-2-ynylamino Group: The prop-2-ynylamino group can be introduced via a nucleophilic substitution reaction. This involves reacting the benzamide with propargylamine in the presence of a suitable base, such as sodium hydride or potassium carbonate.
Attachment of the Pyridin-3-ylmethyl Group: The pyridin-3-ylmethyl group can be attached through a reductive amination reaction. This involves reacting the benzamide with pyridine-3-carboxaldehyde in the presence of a reducing agent, such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of 4-(prop-2-ynylamino)-N-(pyridin-3-ylmethyl)benzamide would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-ynylamino group, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can occur at the benzamide core or the pyridin-3-ylmethyl group, potentially leading to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides, acyl chlorides).
Major Products
Oxidation: Oxo derivatives of the prop-2-ynylamino group.
Reduction: Amine derivatives of the benzamide core or pyridin-3-ylmethyl group.
Substitution: Various substituted derivatives depending on the reagents used.
作用機序
The mechanism of action of 4-(prop-2-ynylamino)-N-(pyridin-3-ylmethyl)benzamide would depend on its specific biological target. Generally, the compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The prop-2-ynylamino group and the pyridin-3-ylmethyl group may play key roles in binding to the target and exerting the compound’s effects.
類似化合物との比較
Similar Compounds
4-(prop-2-ynylamino)-N-(pyridin-2-ylmethyl)benzamide: Similar structure but with the pyridine ring attached at the 2-position.
4-(prop-2-ynylamino)-N-(pyridin-4-ylmethyl)benzamide: Similar structure but with the pyridine ring attached at the 4-position.
4-(prop-2-ynylamino)-N-(quinolin-3-ylmethyl)benzamide: Similar structure but with a quinoline ring instead of a pyridine ring.
Uniqueness
4-(prop-2-ynylamino)-N-(pyridin-3-ylmethyl)benzamide is unique due to the specific positioning of the pyridine ring at the 3-position, which may impart distinct biological activities compared to its analogs. This unique structure may influence its binding affinity and specificity for certain biological targets, making it a valuable compound for research and potential therapeutic applications.
特性
IUPAC Name |
4-(prop-2-ynylamino)-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-2-9-18-15-7-5-14(6-8-15)16(20)19-12-13-4-3-10-17-11-13/h1,3-8,10-11,18H,9,12H2,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJTZFBIEHQXDMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC1=CC=C(C=C1)C(=O)NCC2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
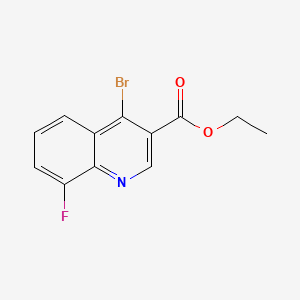
![2-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B567515.png)
![5,6-Bis(octyloxy)benzo[c][1,2,5]oxadiazole](/img/structure/B567519.png)
![6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B567520.png)
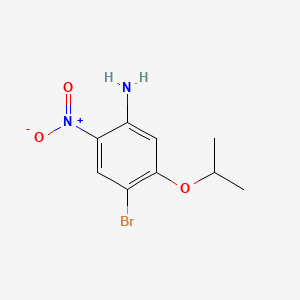
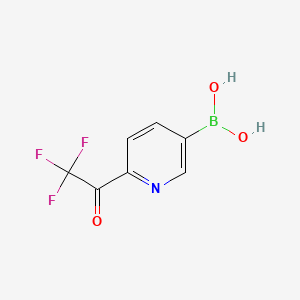
![6-Bromo[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B567526.png)
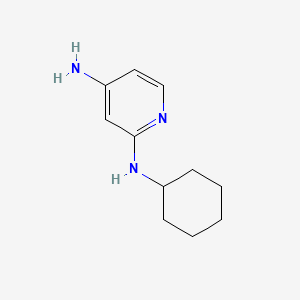
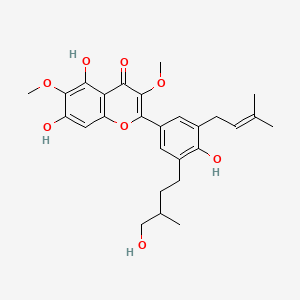
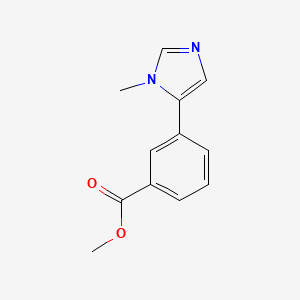
![Tert-butyl 2,5-dioxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B567530.png)
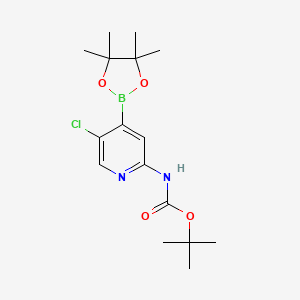
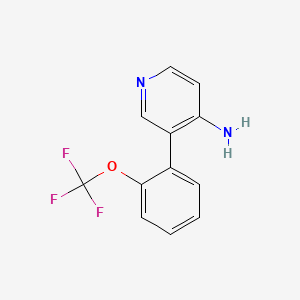
![3-Methylamino-5-bromo-1H-pyrazolo[3,4-B]pyridine](/img/structure/B567534.png)
